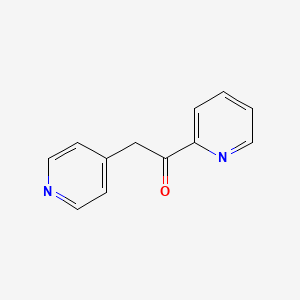

1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one

Description

1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one (CAS 30162-35-7) is a diketone derivative featuring two pyridine rings at positions 1 and 2 of the ethanone backbone. Its molecular formula is C₁₂H₁₀N₂O, with a molecular weight of 198.22 g/mol. Predicted properties include a density of 1.179 g/cm³, boiling point of 361.5°C, and acidity (pKa) of 5.10 .

Properties

IUPAC Name |

1-pyridin-2-yl-2-pyridin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(11-3-1-2-6-14-11)9-10-4-7-13-8-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLXZZLROLIHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one typically involves the reaction of 2-bromopyridine with 4-pyridylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling of the pyridine rings, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic addition due to its electrophilic carbonyl carbon. Key reactions include:

Mechanistic Insight : The electron-withdrawing pyridine rings increase carbonyl electrophilicity, accelerating nucleophilic attack. Steric hindrance from the pyridin-2-yl group may influence regioselectivity .

Acylation and Condensation Reactions

The compound participates in carbonyl-mediated bond-forming reactions:

Acylation :

-

Reacts with acetyl chloride (AcCl) in pyridine to form β-diketones via Friedel-Crafts-like pathways.

-

Yields depend on steric constraints from the pyridin-2-yl substituent .

Aldol Condensation :

-

Under basic conditions (NaOH/EtOH), undergoes self-condensation to form α,β-unsaturated ketones.

Reduction

| Reducing Agent | Product | Conditions | Notes |

|---|---|---|---|

| H₂/Pd-C | 1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethanol | Ethanol, 50 psi H₂ | Partial ring saturation possible |

| NaBH₄ | Secondary alcohol | Methanol, RT | Fast reaction (<1 hr) |

Oxidation

| Oxidizing Agent | Product | Conditions | Outcome |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Dicarboxylic acid | Reflux, 12 hrs | Low yield due to stability issues |

| CrO₃ | Unstable intermediates | Acetic acid, 60°C | Requires careful control |

Pyridine Ring Functionalization

The pyridine rings undergo substitution reactions under controlled conditions:

Electrophilic Substitution :

-

Nitration at pyridin-4-yl meta-position (H₂SO₄/HNO₃, 0°C) forms nitro derivatives.

-

Limited reactivity in pyridin-2-yl due to steric hindrance.

Nucleophilic Substitution :

Spectroscopic Characterization Data

Key analytical data for reaction monitoring:

Stability and Reaction Optimization

Scientific Research Applications

1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-[2-(Difluoromethyl)pyridin-4-yl]ethan-1-one

- CAS : 1256788-49-4

- Formula: C₈H₇F₂NO

- Molecular Weight : 171.15 g/mol

1-(4-Chloro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one

- Key Feature : Substitution with a chloro-methylphenyl group introduces steric bulk and lipophilicity, which may alter binding affinity in biological systems .

Heterocyclic Modifications

(E)-1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one (PFK15)

- Key Feature: The addition of a quinoline moiety and α,β-unsaturated ketone (enone) structure confers anti-angiogenic activity. PFK15 inhibits glycolysis in endothelial cells, demonstrating pharmacological utility distinct from the parent compound .

2-Morpholino-2-(pyridin-2-yl)-1-(quinolin-6-yl)ethan-1-one

- Key Feature: Incorporation of a morpholino group and quinoline ring enhances hydrogen-bonding capacity and solubility, critical for drug-like properties .

Thiophene and Benzimidazotriazole Derivatives

1-(Pyridin-4-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one

2-(Pyrimidin-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one

- CAS : 875661-99-7

- Formula : C₉H₈N₄OS

Comparative Physical and Spectral Data

Biological Activity

1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, particularly its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties . For instance, research has demonstrated that derivatives of pyridine compounds exhibit significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | Various Gram-negatives |

| 3,5-Dicyano pyridine-2-one | 0.01 | Broad-spectrum |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against several fungal strains. The antifungal efficacy was assessed through in vitro tests, revealing that certain derivatives could inhibit fungal growth effectively .

Table 2: Antifungal Activity of Pyridine Derivatives

| Compound Name | Inhibition Zone (mm) | Target Fungi |

|---|---|---|

| This compound | 18 - 24 | Candida spp., Aspergillus spp. |

| Sodium pyrrolidide | 15 - 20 | Various fungi |

The mechanism through which this compound exerts its biological activity is not entirely elucidated but is believed to involve interaction with bacterial cell membranes or inhibition of critical enzymatic pathways involved in cell wall synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Antimicrobial Evaluation : A comprehensive evaluation involving various synthesized derivatives indicated that modifications to the pyridine rings significantly influenced antimicrobial potency. For example, electron-withdrawing groups enhanced activity against specific bacterial strains .

- Toxicity Assessment : Toxicological studies conducted on human cell lines demonstrated that while the compound exhibited potent antimicrobial properties, it also showed low cytotoxicity, suggesting a favorable safety profile for further development as a therapeutic agent .

- Structure-Activity Relationships (SAR) : Research into SAR revealed that specific substitutions on the pyridine rings could enhance biological activity, leading to the identification of more potent derivatives for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.